3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol
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Overview
Description
3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclobutanol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with an appropriate amine and a cyclobutanone derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired cyclobutanol ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutanol derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-nitrophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitrophenyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-nitrophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-chlorophenyl)cyclobutan-1-ol
- 3-Amino-3-(2-methylphenyl)cyclobutan-1-ol
Uniqueness
The presence of both amino and nitro groups on the cyclobutanol ring provides a versatile platform for various chemical modifications and reactions .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-amino-3-(2-nitrophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12N2O3/c11-10(5-7(13)6-10)8-3-1-2-4-9(8)12(14)15/h1-4,7,13H,5-6,11H2 |
InChI Key |
FGVKLXBQNBCYNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2[N+](=O)[O-])N)O |
Origin of Product |
United States |
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